2-[acetyl(ethyl)amino]ethyl acetate
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Overview
Description
2-[acetyl(ethyl)amino]ethyl acetate is a chemical compound with a unique structure that combines the properties of acetic acid and an ethylacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-(N-ethylacetamido)ethyl) ester typically involves the esterification of acetic acid with an appropriate alcohol in the presence of a catalyst. One common method is the Fischer esterification, where acetic acid reacts with an alcohol under acidic conditions to form the ester . The reaction is usually carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
In industrial settings, the production of acetic acid, (2-(N-ethylacetamido)ethyl) ester may involve more advanced techniques such as the use of solid acid catalysts like LaZSM-5 or TiO2/SO4-2-HZSM-5 . These catalysts help in achieving higher yields and reducing the environmental impact of the process. The reaction conditions typically include temperatures ranging from 80°C to 140°C and the use of extractants like glycerine, glycol, and potassium acetate to facilitate the separation of the ester from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(ethyl)amino]ethyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetic acid and the corresponding alcohol under acidic or basic conditions.
Nucleophilic Acyl Substitution: This reaction involves the substitution of the ester group with a nucleophile, leading to the formation of different products.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Nucleophilic Acyl Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride or diisobutylaluminum hydride.
Major Products Formed
Hydrolysis: Acetic acid and the corresponding alcohol.
Nucleophilic Acyl Substitution: Amides or other esters depending on the nucleophile used.
Reduction: The corresponding alcohol.
Scientific Research Applications
2-[acetyl(ethyl)amino]ethyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid, (2-(N-ethylacetamido)ethyl) ester involves its interaction with specific molecular targets and pathways. For example, in nucleophilic acyl substitution reactions, the ester group is activated by protonation, making it more susceptible to nucleophilic attack . This leads to the formation of a tetrahedral intermediate, which then collapses to form the final product.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[acetyl(ethyl)amino]ethyl acetate is unique due to its specific structure, which combines the properties of acetic acid and an ethylacetamido group
Properties
CAS No. |
15568-57-7 |
---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-[acetyl(ethyl)amino]ethyl acetate |
InChI |
InChI=1S/C8H15NO3/c1-4-9(7(2)10)5-6-12-8(3)11/h4-6H2,1-3H3 |
InChI Key |
GIBNFOXKSVQBOP-UHFFFAOYSA-N |
SMILES |
CCN(CCOC(=O)C)C(=O)C |
Canonical SMILES |
CCN(CCOC(=O)C)C(=O)C |
15568-57-7 | |
Synonyms |
2-(N-Ethylacetylamino)ethyl=acetate |
Origin of Product |
United States |
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